molecular formula C13H16O2 B13660854 2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13660854
M. Wt: 204.26 g/mol
InChI Key: ZTEZREHSTRFDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that includes a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the ethoxylation of a precursor molecule. One common method is the reaction of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with an ethylating agent under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoannulenes depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Potential applications in drug discovery and development. Its derivatives may exhibit therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials. Its reactivity allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but with a methoxy group instead of an ethoxy group.
  • 2-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Contains a nitro group, which significantly alters its reactivity and applications.
  • 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Features an amino group, making it useful in different synthetic and biological contexts.

Uniqueness

2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its ethoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-ethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C13H16O2/c1-2-15-11-7-8-12-10(9-11)5-3-4-6-13(12)14/h7-9H,2-6H2,1H3

InChI Key

ZTEZREHSTRFDJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.